Cas no 949252-44-2 (1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Z237857590
- EN300-26600113
- 1-(6-methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
- 949252-44-2
- 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
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- Inchi: 1S/C19H21N3O3S/c1-16-7-8-18(15-20-16)19(23)21-10-12-22(13-11-21)26(24,25)14-9-17-5-3-2-4-6-17/h2-9,14-15H,10-13H2,1H3/b14-9+
- InChI Key: VYHOCEYEQQCRFQ-NTEUORMPSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2C=NC(C)=CC=2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 371.13036271g/mol
- Monoisotopic Mass: 371.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79Ų
1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26600113-0.05g |
1-(6-methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine |
949252-44-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
Introduction to 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 949252-44-2)
1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine, with the CAS number 949252-44-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperazine ring, a 6-methylpyridine-3-carbonyl moiety, and a 2-phenylethenesulfonyl group. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic interventions.
The 6-methylpyridine-3-carbonyl moiety is a key functional group that imparts significant biological activity to the compound. Pyridine derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. The presence of the methyl group at the 6-position enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. This feature is particularly important in drug design, as it can influence the compound's pharmacokinetic properties.
The 2-phenylethenesulfonyl group is another critical component of the molecule. Sulfonyl groups are known for their ability to form strong hydrogen bonds and electrostatic interactions with biological targets, which can enhance the binding affinity and selectivity of the compound. The phenyl substituent on the sulfonyl group further modulates the electronic and steric properties of the molecule, potentially affecting its biological activity and selectivity.
The central piperazine ring is a versatile scaffold that is widely used in medicinal chemistry due to its ability to form multiple hydrogen bonds and its flexibility in accommodating various substituents. Piperazine derivatives have been extensively studied for their potential as antiviral, antifungal, and anticancer agents. In the context of 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine, the piperazine ring serves as a linker between the two functional groups, facilitating their synergistic interaction with biological targets.
Recent research has highlighted the potential of 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data suggest that it may have antiproliferative effects on cancer cells, making it a promising candidate for further investigation in oncology.
In terms of pharmacokinetics, early studies indicate that 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature enhances its oral bioavailability, while its structural stability ensures prolonged plasma half-life. These characteristics are crucial for developing effective therapeutic agents that can be administered orally or via other routes.
The safety profile of 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine has also been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development.
In conclusion, 1-(6-Methylpyridine-3-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 949252-44-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for further research and development in various therapeutic areas, including inflammation and cancer. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
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